molecular formula C26H23NO4 B1302876 Fmoc-(S)-2-tetrahydroisoquinoline acetic acid CAS No. 270062-99-2

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid

Cat. No.: B1302876
CAS No.: 270062-99-2
M. Wt: 413.5 g/mol
InChI Key: ZYNHEOMLCMDTDW-IBGZPJMESA-N
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Description

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used to protect the amino group during peptide synthesis. The (S)-2-tetrahydroisoquinoline acetic acid moiety provides a unique structural feature that can be incorporated into peptides to study their biological activities.

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is the amino group of amino acids, amines, amino alcohols, and amino phenols . This compound is used as a protecting group in organic synthesis, particularly in peptide synthesis .

Mode of Action

This compound acts as a protecting group for the amino group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical peptide synthesis pathway . The introduction of the Fmoc group into the synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of this compound is the protection of the amino group during peptide synthesis . This protection allows for the efficient and selective formation of peptide bonds, contributing to the successful synthesis of the desired peptide .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the presence of a base is necessary for the removal of the Fmoc group . Furthermore, the reaction is reported to be chemoselective in the presence of ambident nucleophiles .

Biochemical Analysis

Biochemical Properties

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is involved in various biochemical reactions, primarily in the context of peptide synthesis. It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino group of the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is then removed using a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction ensures the protection and subsequent deprotection of the amino group, allowing for the stepwise addition of amino acids in SPPS.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides and proteins, which are essential for various cellular processes. The Fmoc group ensures the protection of the amino group during synthesis, allowing for the accurate assembly of peptides. This process can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary peptides and proteins for these functions .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group through a reaction with Fmoc-Cl or Fmoc-OSu . The Fmoc group is then removed using a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the stepwise addition of amino acids to form the desired peptide chain, allowing for the accurate synthesis of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is stable under acidic conditions but is rapidly removed under basic conditions, typically using piperidine . The stability of the Fmoc group ensures the protection of the amino group during the synthesis process, while its rapid removal allows for the sequential addition of amino acids. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the accurate synthesis of peptides and proteins is essential for various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the (S)-2-tetrahydroisoquinoline acetic acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to protect the amino group, and the compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the (S)-2-tetrahydroisoquinoline acetic acid moiety incorporated into their structure. These peptides can be further modified or used in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is unique due to the presence of the (S)-2-tetrahydroisoquinoline acetic acid moiety, which provides distinct structural and functional properties to the peptides synthesized using this compound. This uniqueness allows for the exploration of new biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHEOMLCMDTDW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375845
Record name [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-99-2
Record name [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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